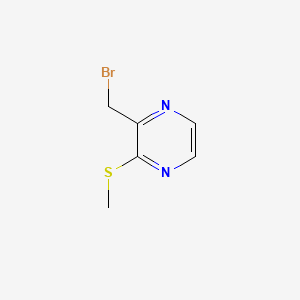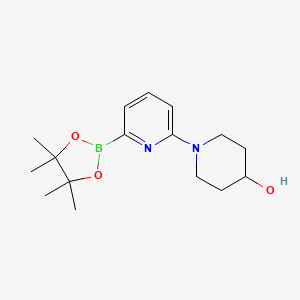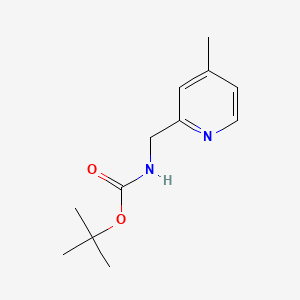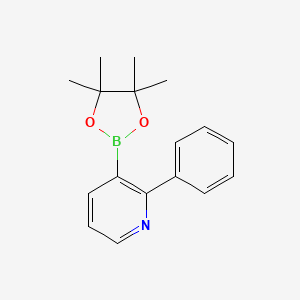
2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that contains a pyridine ring attached to a phenyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . It’s part of a class of compounds known as boronic esters, which are commonly used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding aryl or alkyl halides with boronic esters in the presence of a base . The exact synthesis process for this specific compound isn’t available in the searched resources.Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a phenyl ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact 3D structure isn’t available in the searched resources.Chemical Reactions Analysis
Boronic esters, such as this compound, are often used in Suzuki-Miyaura cross-coupling reactions . They can react with aryl or alkyl halides in the presence of a palladium catalyst to form biaryl compounds . The exact chemical reactions involving this specific compound aren’t available in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds containing the 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine moiety have been detailed in various studies. For example, Huang et al. (2021) reported on the synthesis, crystal structure, and DFT study of related boric acid ester intermediates, emphasizing their structural confirmation through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. This research also includes density functional theory (DFT) calculations to analyze molecular structures, electrostatic potential, and frontier molecular orbitals, revealing physicochemical properties of the compounds (Huang et al., 2021).
Application in Coordination Polymers
The role of similar dioxaborolane derivatives in the formation of coordination polymers has been investigated, illustrating their utility in constructing complex molecular architectures. Al-Fayaad et al. (2020) described the synthesis of an extended dipyridyl ligand via palladium-catalyzed Suzuki coupling, which was used to form a two-dimensional coordination polymer with cobalt(II), showcasing the ligand's versatility in polymer formation (Al-Fayaad et al., 2020).
Boron-Based Anion Acceptors in Battery Technology
Kucuk and Abe (2020) explored the use of boron-based compounds, including those similar to the 2-Phenyl derivative, as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries. The study highlights how the structural modification affects the Lewis acidity of borate, impacting fluoride ion conductivity and battery performance (Kucuk & Abe, 2020).
Chemical Sensing and Detection
Fu et al. (2016) discussed the synthesis of organic thin-film fluorescence probes incorporating boron esters for hydrogen peroxide vapor detection. The study showcases the improved sensing performance through functional group modification, emphasizing the potential of these compounds in explosive detection and environmental monitoring (Fu et al., 2016).
Pharmaceutical Synthesis
The compound's derivatives have been utilized in the synthesis of pharmaceutical intermediates. For example, the catalytic enantioselective reduction of benzyl oximes to produce chiral amines showcases the application of similar boron-containing compounds in medicinal chemistry, demonstrating their importance in synthesizing enantiomerically pure pharmaceuticals (Huang, Ortiz-Marciales, & Hughes, 2010).
Mecanismo De Acción
Target of Action
Boronic acid derivatives like this compound are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound’s role in borylation and hydroboration reactions suggests it may influence pathways involving these reactions .
Result of Action
Its use in borylation and hydroboration reactions suggests it may facilitate the formation of new carbon-boron bonds .
Action Environment
It is known that the compound is stable under normal conditions but may hydrolyze in a humid environment .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Mechanism
It is known that this compound can form aryl boronates when coupled with aryl iodides in the presence of a copper catalyst .
Propiedades
IUPAC Name |
2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-11-8-12-19-15(14)13-9-6-5-7-10-13/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKLHPJUOGNMPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736477 |
Source


|
| Record name | 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313519-78-6 |
Source


|
| Record name | 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
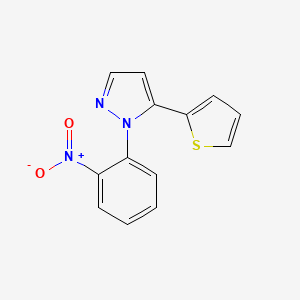
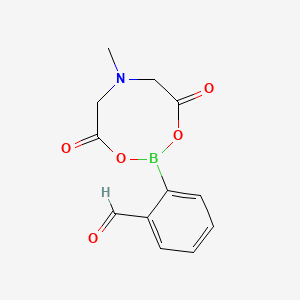
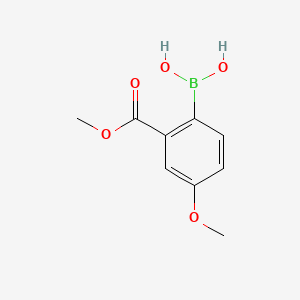
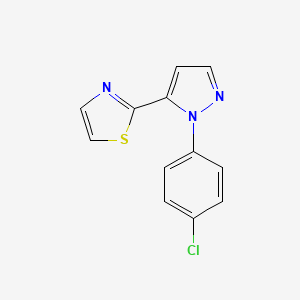

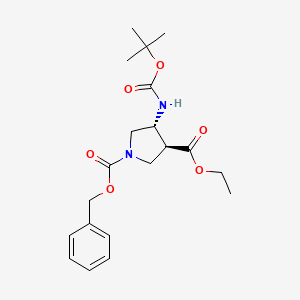
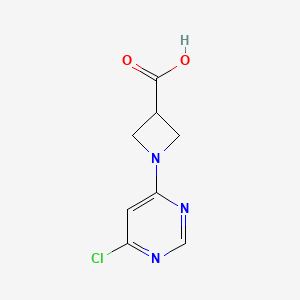
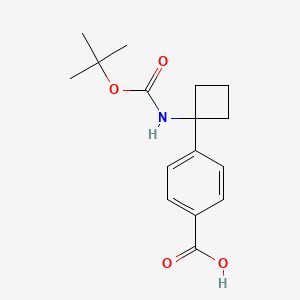
![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)
![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)
